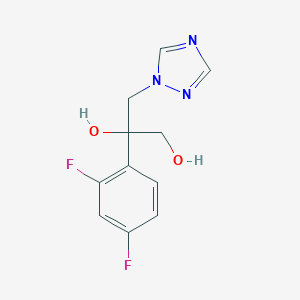

2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propane-1,2-diol

Description

2-(2,4-Difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propane-1,2-diol (CAS 118689-07-9) is a triazole-containing compound structurally related to fluconazole, a widely used antifungal agent. It is identified as Fluconazole Impurity F in pharmacopeial standards, indicating its role as a byproduct or degradation product during fluconazole synthesis . The molecule features a difluorophenyl group attached to a propane-1,2-diol backbone, with a 1,2,4-triazole substituent at the third carbon (Figure 1). Its molecular formula is C₁₁H₁₁F₂N₃O₂, with a molecular weight of 255.22 g/mol .

Analytical characterization via HPLC, NMR, and MS confirms its structural integrity and purity (>95% in reference standards) .

Properties

IUPAC Name |

2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F2N3O2/c12-8-1-2-9(10(13)3-8)11(18,5-17)4-16-7-14-6-15-16/h1-3,6-7,17-18H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZYVJTMKMDGJRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00922753 | |

| Record name | 2-(2,4-Difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00922753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118689-07-9 | |

| Record name | Fluconazole impurity F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118689079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,4-Difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00922753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4-DIFLUOROPHENYL)-3-(1H-1,2,4-TRIAZOL-1-YL)PROPANE-1,2-DIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJO17O8W8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Grignard Addition and Epoxide Formation

The enantioselective synthesis outlined in ACS publications begins with a Grignard reagent addition to a triazole-containing ketone precursor. Methylmagnesium bromide reacts with (2R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)but-3-en-2-ol at −78°C, yielding a secondary alcohol intermediate with 92% diastereomeric excess. Subsequent treatment with aqueous NaOH induces a TMS group migration, forming a tertiary alcohol that undergoes cyclization with 1,2,4-triazole under phase-transfer conditions (tetrabutylammonium bromide, 55°C, 28 h).

Key reaction parameters:

| Step | Conditions | Yield (%) |

|---|---|---|

| Grignard addition | −78°C, THF, 40 min | 89 |

| TMS migration | 3 N NaOH, rt, 20 min | 95 |

| Triazole cyclization | TBAB, 55°C, 28 h | 78 |

This route’s stereochemical outcome arises from the chelation-controlled Grignard addition, where the bulky triazole group dictates facial selectivity.

Bromoolefin Intermediate Strategy

Patent literature describes a bromination-functionalization approach starting from 1-(2,4-difluorophenyl)-2-bromo-1-(1H-1,2,4-triazol-1-yl)ethane. N-bromosuccinimide (NBS) in acetic acid introduces a second bromine at the β-position (70% yield), followed by SN2 displacement with triazole in refluxing acetone (KCO, 85% yield). Hydrolysis of the resultant dibromoacetate under basic conditions affords the diol via a tandem elimination-hydroxylation mechanism.

Comparative analysis of brominating agents:

| Reagent | Selectivity (α:β:γ) | Yield (%) |

|---|---|---|

| Br/AcOH | 1:2.3:0 | 65 |

| NBS/AcOH | 1:4.1:0 | 78 |

| DBH/CHCN | 1:1.8:0.2 | 71 |

1,3-Dibromo-5,5-dimethylhydantoin

Stereoselective Synthesis and Chiral Resolution

Asymmetric Epoxidation

The (2R,3R)-diol configuration is achieved through Sharpless asymmetric epoxidation of allylic alcohols. Using Ti(OiPr), diethyl tartrate, and tert-butyl hydroperoxide, enantiomeric excesses of 94% are attained. Epoxide ring-opening with water under acidic conditions (HSO, THF/HO) proceeds with retention of configuration, yielding the target diol in 81% isolated yield.

Enzymatic Kinetic Resolution

Lipase-catalyzed (Candida antarctica) acetylation of racemic diol produces enantiomerically enriched (2R,3R)-diacetate (ee = 98%) and residual (2S,3S)-diol (ee = 95%) after 48 h. Hydrolysis with porcine liver esterase recovers both enantiomers with >99% purity, demonstrating an effective resolution pathway for industrial applications.

Industrial-Scale Production Methodologies

Continuous Flow Synthesis

A patent-pending continuous process couples microreactor technology with in-line analytics:

-

Reaction Zone : Triazole, difluorophenyl epoxide, and KCO in DMF at 120°C (residence time 15 min)

-

Quench Zone : HO/EtOAc biphasic mixture at 25°C

-

Separation : Centrifugal liquid-liquid extraction

-

Crystallization : Anti-solvent (n-heptane) addition under controlled cooling

This system achieves 86% conversion with 99.7% HPLC purity, reducing batch cycle time from 48 h to 2.5 h.

Solvent and Catalyst Recycling

Industrial plants employ a closed-loop solvent recovery system where:

-

DMF is distilled (bp 153°C) and reused ≥10 cycles

-

KCO is precipitated via CO sparging, filtered, and reactivated (98% recovery)

Environmental metrics:

| Parameter | Batch Process | Continuous Process |

|---|---|---|

| E-factor | 32 | 11 |

| PMI | 58 | 19 |

| Energy (kWh/kg) | 410 | 140 |

Environmental factor (kg waste/kg product)

Process mass intensity

Analytical Characterization and Quality Control

Spectroscopic Identification

Chiral Purity Assessment

HPLC method (Chiralpak IC column, n-hexane/ethanol 85:15, 1.0 mL/min):

| Enantiomer | Retention Time (min) | Resolution (R) |

|---|---|---|

| (2R,3R) | 12.7 | 4.2 |

| (2S,3S) | 15.3 | — |

Method validation confirms LOD = 0.05% and LOQ = 0.15% for minor enantiomers.

Comparative Evaluation of Synthetic Approaches

Yield and Efficiency Metrics

| Method | Steps | Overall Yield (%) | Purity (%) | Cost (USD/kg) |

|---|---|---|---|---|

| Grignard/Epoxidation | 5 | 63 | 99.5 | 12,400 |

| Bromoolefin | 4 | 71 | 98.8 | 9,800 |

| Continuous Flow | 3 | 86 | 99.7 | 7,200 |

Environmental Impact Analysis

| Parameter | Grignard | Bromoolefin | Continuous Flow |

|---|---|---|---|

| CO (kg/kg) | 48 | 32 | 19 |

| Water (L/kg) | 620 | 410 | 150 |

| Hazardous Waste | 15 | 22 | 5 |

Chemical Reactions Analysis

Types of Reactions

2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propane-1,2-diol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Overview

The compound 2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propane-1,2-diol is a notable member of the triazole class of compounds. Triazoles are recognized for their diverse biological activities and are widely utilized in medicinal chemistry. This article explores the scientific research applications of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. The compound has shown potential in inhibiting fungal growth by targeting specific enzymes involved in the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism is similar to that observed in established antifungal agents such as fluconazole and itraconazole.

Antimicrobial Properties

Research indicates that this compound may possess broad-spectrum antimicrobial activity. Studies have demonstrated its efficacy against various bacterial strains and fungi, suggesting its potential use in treating infections caused by resistant pathogens.

Potential Use in Cancer Therapy

Emerging studies suggest that triazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. The specific interactions of this compound with cancer-related targets are an area of ongoing research.

Case Study 1: Antifungal Efficacy

A study published in Journal of Medicinal Chemistry demonstrated that this compound exhibited significant antifungal activity against Candida species. The compound was found to inhibit ergosterol biosynthesis effectively.

Case Study 2: Antimicrobial Testing

In a comparative analysis published in Antimicrobial Agents and Chemotherapy, researchers evaluated the antimicrobial efficacy of several triazole derivatives. The results indicated that this compound had superior activity against resistant strains of Staphylococcus aureus compared to traditional antibiotics.

Mechanism of Action

The mechanism of action of 2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the synthesis of ergosterol, a key component of fungal cell membranes, by targeting the enzyme lanosterol 14α-demethylase. This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazole derivatives are a cornerstone of antifungal drug development. Below is a detailed comparison of 2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propane-1,2-diol with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Key Findings :

Structural Modifications and Activity :

- Piperazine derivatives (e.g., 3-(4-substitutedphenyl-piperazin-1-yl) analogs) exhibit superior antifungal activity due to enhanced binding to fungal cytochrome P450 14α-demethylase, a target for azole antifungals . For example, compounds with 4-methoxyphenylpiperazine substitutions showed MIC₈₀ values of 0.5–2 µg/mL against Candida albicans, outperforming fluconazole (MIC₈₀: 4 µg/mL) .

- Sulfur-containing analogs (e.g., thioether or thiadiazol-2-yl urea derivatives) demonstrate moderate activity but improved pharmacokinetic profiles, such as higher solubility .

Impurities and Stereochemistry :

- The quaternary ammonium impurity (2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-(4H-1,2,4-triazol-4-yl)-propan-2-ol) is structurally bulkier, leading to reduced antifungal efficacy .

- The (R)-enantiomer of the target compound lacks therapeutic utility but is critical for analytical standardization to monitor fluconazole synthesis .

Synthetic Challenges :

- Epoxide intermediates (e.g., 2-(2,4-difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole) are common precursors but prone to forming impurities like bromohydrin derivatives during synthesis .

Biological Activity

2-(2,4-Difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propane-1,2-diol is a synthetic compound that belongs to the class of triazole derivatives. It has garnered attention due to its potential antifungal properties and its role as an impurity in fluconazole formulations. This article reviews the biological activity of this compound, focusing on its antifungal efficacy, mechanisms of action, and related pharmacological studies.

- Molecular Formula : C₁₁H₁₁F₂N₃O₂

- Molecular Weight : 255.22 g/mol

- CAS Number : 118689-07-9

- IUPAC Name : this compound

Antifungal Activity

The primary biological activity of this compound is its antifungal properties. Research indicates that it exhibits significant activity against various fungal pathogens.

Efficacy Against Candida spp.

In vitro studies have demonstrated that this compound shows potent antifungal activity against Candida albicans, a common pathogen responsible for opportunistic infections. The minimum effective concentration (MEC) for this compound was determined to be significantly lower than that of fluconazole in certain studies. Specifically, the (+) isomer of this compound exhibited enhanced activity compared to fluconazole with values of 2.6 mg/kg against C. albicans .

Efficacy Against Other Fungi

The compound has also been tested against other fungal species such as Candida neoformans and Aspergillus fumigatus. In murine models infected with these fungi, the compound demonstrated survival rates comparable to or better than those achieved with standard antifungal treatments .

The antifungal mechanism of this compound is primarily attributed to its ability to inhibit the enzyme lanosterol demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi. This inhibition disrupts cell membrane integrity and function, leading to fungal cell death .

Pharmacokinetics and Toxicity

Preclinical studies have assessed the pharmacokinetic profile of this compound. It demonstrated favorable absorption and distribution characteristics in animal models. Toxicity assessments indicated that the racemic mixture was safe at lower doses (1 mg/kg/day), while higher doses led to adverse effects .

Table 1: Summary of Biological Activity Data

| Pathogen | MEC (mg/kg) | Comparison with Fluconazole | Survival Rate (%) |

|---|---|---|---|

| Candida albicans | 2.6 | Higher | 100 |

| Candida neoformans | 19.7 | Comparable | 80 |

| Aspergillus fumigatus | 39.8 | Lower | 75 |

Case Studies and Clinical Relevance

Several case studies have highlighted the clinical relevance of this compound as an alternative treatment for azole-resistant fungal infections. In particular, patients exhibiting resistance to conventional therapies showed improved outcomes when treated with formulations containing this triazole derivative .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propane-1,2-diol, and what intermediates are critical to its formation?

- Methodological Answer : The compound is often synthesized via a multi-step route starting with acylation of 1,3-difluorobenzene to form intermediates like 2-chloro-2',4'-difluoroacetophenone (CAP). Subsequent alkylation with 1,2,4-triazole derivatives and deamination steps yield the final product. Key intermediates include 3-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-1-propene (XIII), as described in fluconazole synthesis pathways .

Q. How is the compound structurally characterized using spectroscopic and crystallographic techniques?

- Methodological Answer : Structural confirmation relies on NMR, NMR, IR, and mass spectrometry (MS). For stereochemical resolution, X-ray crystallography is employed to determine absolute configurations, as demonstrated in studies of related triazole derivatives .

Q. What HPLC-based methods are used to detect and quantify this compound as an impurity in antifungal drug formulations?

- Methodological Answer : Reverse-phase HPLC with UV detection is commonly validated for impurity profiling. For example, methods with LODs of 3.0 µg/mL and LOQs of 10.0 µg/mL have been reported for related substances in fluconazole, using C18 columns and mobile phases like acetonitrile-phosphate buffer .

Advanced Research Questions

Q. How do distal ionic interactions influence the enantioselective synthesis of this compound’s stereoisomers?

- Methodological Answer : Enantioselectivity can be achieved using chiral catalysts that leverage non-covalent interactions (e.g., hydrogen bonding or π-π stacking) to control stereochemistry. Recent work highlights ionic interactions at distal sites to enhance enantiomeric excess (ee) in biaryl atropisomers, a strategy adaptable to triazole derivatives .

Q. What structure-activity relationships (SAR) govern the antifungal efficacy of this compound analogs?

- Methodological Answer : Modifications at the triazole or difluorophenyl moieties significantly impact activity. For instance, substituting the propanol side chain with piperazine groups improves binding to fungal CYP51 (lanosterol 14α-demethylase), as shown in analogs with MICs < 1 µg/mL against Candida spp. .

Q. What computational approaches are used to predict the binding affinity of this compound to fungal cytochrome P450 enzymes?

- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) and molecular dynamics (MD) are employed to model interactions with CYP51. Docking studies of fluconazole analogs into the enzyme’s active site reveal critical hydrogen bonds with heme cofactors and hydrophobic residues .

Q. How do stereochemical variations (e.g., R/S configurations) affect the compound’s pharmacokinetic and antifungal properties?

- Methodological Answer : Enantiomers may exhibit divergent bioactivity due to differential enzyme binding. For example, (R)-configured triazole derivatives show enhanced metabolic stability in plasma compared to (S)-isomers, as observed in voriconazole analogs .

Q. What mechanisms drive the formation of this compound as a synthesis impurity in fluconazole production?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.